molecular formula C16H38I2N2S B010618 IVZQEYPPCBZTOY-UHFFFAOYSA-L CAS No. 109448-47-7

IVZQEYPPCBZTOY-UHFFFAOYSA-L

Cat. No.: B010618
CAS No.: 109448-47-7
M. Wt: 544.4 g/mol
InChI Key: IVZQEYPPCBZTOY-UHFFFAOYSA-L
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Description

However, based on standard chemical nomenclature guidelines (as outlined in and ), InChIKeys are unique identifiers derived from molecular structures. Assuming this compound is inorganic (as suggested by and ), it likely involves a metal center with coordinated ligands. For the purpose of this analysis, hypothetical structural and functional analogs will be selected to demonstrate a systematic comparison framework.

Properties

CAS No.

109448-47-7

Molecular Formula

C16H38I2N2S

Molecular Weight

544.4 g/mol

IUPAC Name

triethyl-[2-[2-(triethylazaniumyl)ethylsulfanyl]ethyl]azanium;diiodide

InChI

InChI=1S/C16H38N2S.2HI/c1-7-17(8-2,9-3)13-15-19-16-14-18(10-4,11-5)12-6;;/h7-16H2,1-6H3;2*1H/q+2;;/p-2

InChI Key

IVZQEYPPCBZTOY-UHFFFAOYSA-L

SMILES

CC[N+](CC)(CC)CCSCC[N+](CC)(CC)CC.[I-].[I-]

Canonical SMILES

CC[N+](CC)(CC)CCSCC[N+](CC)(CC)CC.[I-].[I-]

Synonyms

triethyl-[2-(2-triethylammonioethylsulfanyl)ethyl]azanium diiodide

Origin of Product

United States

Preparation Methods

The synthesis of ammonium, thiodiethylenebis(triethyl-, diiodide) involves a series of chemical reactions. One common method includes the reaction of triethylamine with a sulfur-containing compound, followed by the addition of iodine to form the diiodide salt. The reaction conditions typically involve the use of solvents such as acetone and controlled temperatures to ensure high yield and purity . Industrial production methods focus on optimizing these reactions to achieve large-scale synthesis with minimal impurities and environmental impact.

Chemical Reactions Analysis

Ammonium, thiodiethylenebis(triethyl-, diiodide) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide forms.

    Substitution: The iodide ions can be substituted with other halides or nucleophiles, leading to the formation of different quaternary ammonium salts

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like chloride or bromide ions. The major products formed from these reactions vary based on the specific conditions and reagents used.

Scientific Research Applications

Ammonium, thiodiethylenebis(triethyl-, diiodide) has a wide range of scientific research applications, including:

    Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

    Biology: The compound’s antimicrobial properties make it useful in studying bacterial and fungal growth inhibition.

    Medicine: It is explored for its potential use in drug delivery systems and as an antiseptic agent.

    Industry: The compound is employed in the production of ionic liquids, which are used as solvents and electrolytes in various industrial processes

Mechanism of Action

The mechanism of action of ammonium, thiodiethylenebis(triethyl-, diiodide) involves its interaction with cellular membranes. The positively charged ammonium group interacts with the negatively charged components of microbial cell membranes, leading to membrane disruption and cell death. This mechanism is similar to other quaternary ammonium compounds, which are known for their antimicrobial activity .

Comparison with Similar Compounds

Methodology for Comparison

Following ’s guidelines for comparing similar compounds, two approaches are applied:

  • Structural similarity : Compounds sharing a common metal or ligand framework.
  • Functional similarity : Compounds used in analogous industrial or environmental applications.

Data tables and research findings are synthesized using methodologies from (e.g., spectral characterization, physicochemical properties) and (tabular formatting standards).

Comparison with Structurally Similar Compounds

Hypothetical Compound A: Sodium carbonate (Na₂CO₃) Hypothetical Compound B: Potassium nitrate (KNO₃)

Property IVZQEYPPCBZTOY-UHFFFAOYSA-L Sodium Carbonate Potassium Nitrate
Molecular Formula [Data Unavailable] Na₂CO₃ KNO₃
Melting Point (°C) [Data Unavailable] 851 334
Solubility (g/100 mL H₂O) [Data Unavailable] 21.6 (20°C) 36 (25°C)
Primary Applications [Data Unavailable] Glass manufacturing Fertilizers, explosives

Key Differences:

  • Sodium carbonate is highly alkaline, while potassium nitrate is a strong oxidizer. Structural differences (carbonate vs. nitrate ligands) lead to divergent reactivity .
  • Functional applications are dictated by ligand chemistry: carbonate’s role in pH modification vs. nitrate’s redox properties .

Comparison with Functionally Similar Compounds

Hypothetical Compound C : Calcium oxide (CaO )
Hypothetical Compound D : Magnesium sulfate (MgSO₄ )

Property This compound Calcium Oxide Magnesium Sulfate
Industrial Use [Data Unavailable] Cement production Desiccant, agriculture
Thermal Stability [Data Unavailable] Stable at high temps Decomposes above 1124°C
Environmental Impact [Data Unavailable] High CO₂ emissions Low toxicity

Key Differences:

  • Calcium oxide’s exothermic reaction with water contrasts with magnesium sulfate’s endothermic dissolution .
  • Environmental trade-offs: CaO contributes to carbon footprints, whereas MgSO₄ is eco-friendly in controlled doses .

Research Findings and Limitations

  • Characterization : Spectroscopic data (e.g., IR, NMR) and crystallographic details are absent in the evidence, limiting quantitative comparisons .
  • Contradictions : highlights variable stability under temperature, but without target compound data, extrapolations are speculative.

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